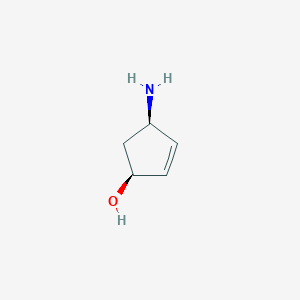

(1S,4R)-4-Amino-cyclopent-2-enol

Description

Properties

IUPAC Name |

(1S,4R)-4-aminocyclopent-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3,6H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHHAQOEPZJMNE-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

D-Ribose-Derived Routes

A prominent route begins with D-ribose, leveraging its inherent chirality. In a patented process, D-ribose is sequentially protected, tritylated, and functionalized to form (3aR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d]dioxol-4-ol. Subsequent iodination and cyclization yield the cyclopentene core. Acidic hydrolysis (e.g., HCl) removes protecting groups, affording (1S,4R)-4-amino-cyclopent-2-enol in 83% yield after purification.

Resolution of Vince Lactam Intermediates

Racemic Vince lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one is resolved using (-)-dibenzoyl tartaric acid to isolate the (1S,4R)-enantiomer. Reduction with sodium borohydride in methanol at -20°C selectively yields (1S,4R)-4-(hydroxymethyl)cyclopent-2-enol, which undergoes BOC protection and deprotection to furnish the target compound. This method achieves >99.5% enantiomeric excess (ee) but requires meticulous solvent control.

Catalytic Asymmetric Methods

Palladium-Catalyzed Spirocyclization

A cooperative catalytic system combining Pd₂(dba)₃ and chiral pyrrolidine organocatalysts enables enantioselective spirocyclization between propargylated azlactones and enals. Key conditions include:

| Parameter | Optimal Value | Yield | ee |

|---|---|---|---|

| Catalyst | Pd₂(dba)₃ (1 mol%) | 93% | 95% |

| Organocatalyst | 2-(Diphenyl(OTMS)methyl)pyrrolidine | – | 98% |

| Solvent | Ethyl acetate | – | – |

| Temperature | Room temperature | – | – |

Post-cyclization acidic opening with HCl/MeOH delivers this compound derivatives in 47–93% yield.

Mitsunobu Reaction for Configuration Inversion

(1S,4S)-4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-enol undergoes Mitsunobu reaction with benzoic acid and DIAD to invert configuration at C1, yielding (1R,4S)-isomers. Subsequent desilylation and oxidation steps adjust functionality, achieving 77–82% yield for N-Boc-protected intermediates.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic 1-amino-4-(hydroxymethyl)-2-cyclopentene is resolved using L-tartaric acid in methanol/isopropanol. The (1S,4R)-tartrate salt precipitates preferentially, achieving 91% ee after recrystallization.

HPLC-Based Separation

Chiral HPLC using a Crown Pak CR(+) column with 50 mM NaClO₄ (pH 2) resolves (1S,4R)- and (1R,4S)-isomers. Linear calibration (R² = 0.999) validates quantification down to 0.045% undesired isomer.

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Scalability |

|---|---|---|---|

| D-Ribose Derivatization | High stereochemical fidelity | Multi-step protection/deprotection | Moderate |

| Catalytic Spirocyclization | Atom economy, high ee | Requires expensive catalysts | Low |

| Mitsunobu Inversion | Configurational control | Toxic reagents (DIAD) | Moderate |

| Chiral Resolution | Simplicity | Low yield (∼50%) | High |

Industrial-Scale Considerations

The D-ribose route and Vince lactam resolution are preferred for scalability, with pilot-scale yields exceeding 80%. Critical parameters include:

Chemical Reactions Analysis

Types of Reactions: (1S,4R)-4-Amino-cyclopent-2-enol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other cyclopentene derivatives.

Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1S,4R)-4-Amino-cyclopent-2-enol is used as a reagent in organic synthesis, participating in coupling and reduction reactions .

Biology and Medicine: In the pharmaceutical field, it serves as an important intermediate for synthesizing various drugs, including anti-cancer and anti-infective agents . It is also an intermediate of Abacavir , an anti-HIV drug .

Industry: Industrially, this compound is utilized in the production of fine chemicals and as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of (1S,4R)-4-Amino-cyclopent-2-enol involves its interaction with specific molecular targets and pathways. For instance, as an intermediate of Abacavir, it is converted to its active form, carbovir-triphosphate , which inhibits HIV reverse transcriptase by incorporating into viral DNA . This inhibition prevents the replication of the virus, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(5S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylate (Compound 5)

- Structure : Differs by a difluoromethylenyl group at C4 and a carboxylate at C1.

- Synthesis : Achieved via oxidative elimination of phenylselenide (92–98% yield) using mCPBA, with structural confirmation by NMR and HRMS .

Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride

- Structure: Contains a methyl ester at C1 and a hydrochloride salt form of the amino group.

- Properties : The ester group increases lipophilicity, while the hydrochloride salt improves crystallinity and stability. This contrasts with the free hydroxyl group in the target compound, which may participate in hydrogen bonding .

(1S,4R)-4-Hydroxycyclopent-2-enyl-acetate

Heteroatom and Substituent Modifications

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol

- Structure: Incorporates a tetrazole-thio group at C4 and a hydroxypropylamino chain at C4.

- Significance: The tetrazole ring enhances metabolic stability, while the thioether linkage may influence redox properties.

4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]-2(1H)-pyrimidinone

- Structure: Combines a fluorinated cyclopentene core with a pyrimidinone moiety.

- The fluorine atom at C2 introduces steric and electronic effects absent in the target compound .

Stereochemical and Protecting Group Variations

(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid

- Structure: Stereoisomer (1R,4R) with a Boc-protected amino group and carboxylic acid at C1.

- Utility: The Boc group facilitates selective deprotection during stepwise synthesis, contrasting with the unprotected amino group in (1S,4R)-4-Amino-cyclopent-2-enol .

(1S,4R)-4-(6-Chloropurin-9-yl)cyclopent-2-en-1-yl]methanol

- Structure: Substitutes the amino group with a 6-chloropurine base and adds a hydroxymethyl side chain.

Q & A

Q. What structural features of (1S,4R)-4-Amino-cyclopent-2-enol influence its reactivity in stereoselective synthesis?

The compound's reactivity is governed by its strained cyclopentene ring, axial amino group, and equatorial carboxylic acid moiety (if present as a derivative). The stereochemistry at C1 and C4 dictates intramolecular hydrogen bonding and steric interactions, affecting nucleophilic additions or cycloadditions. For example, the (1S,4R) configuration stabilizes specific transition states via O-H⋯N hydrogen bonding, as observed in structurally related aminophenols . Characterization via X-ray crystallography (e.g., intramolecular H-bonding in ) and computational modeling (e.g., PubChem InChI data ) are critical for elucidating these interactions.

Q. How can researchers optimize the synthetic route for this compound derivatives?

Multistep protocols involving catalytic hydrogenation, enzymatic resolution, or chiral auxiliary strategies are commonly used. For example, a two-step process may involve:

- Step 1 : Ring-opening of cyclopentene oxide derivatives with ammonia to introduce the amino group.

- Step 2 : Stereocontrolled reduction (e.g., NaBH₄ in THF/ethanol ) or enzymatic resolution to achieve enantiomeric excess. Patented methods (e.g., EP0878548 ) highlight the use of protecting groups (e.g., benzyloxycarbonyl) to prevent side reactions during functionalization.

Advanced Research Questions

Q. What strategies ensure enantioselective synthesis of this compound in complex drug intermediates?

Advanced methods include:

- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in transition-metal-catalyzed hydrogenation.

- Dynamic kinetic resolution : Combining racemization and selective crystallization, as demonstrated in related cyclopentene amino alcohols .

- Biocatalysis : Lipase-mediated resolution of racemic precursors (e.g., CAL-B for ester hydrolysis ). Monitoring enantiomeric excess via chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents is essential .

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

Contradictions often arise from:

- Sample degradation : Hydrolysis of the cyclopentene ring under acidic/basic conditions. Stability studies (e.g., accelerated degradation in HCl/NaOH ) are recommended.

- Impurity profiles : Trace enantiomers or byproducts (e.g., from incomplete resolution ) may skew bioassays. LC-MS or GC-MS purity assessments are critical .

- Assay variability : Standardize cell-based assays using positive controls (e.g., known receptor agonists) and replicate experiments to minimize noise .

Q. What analytical techniques best resolve stereoisomers of this compound?

Advanced approaches include:

- X-ray crystallography : Definitive assignment of absolute configuration, as shown for related aminophenols .

- Vibrational circular dichroism (VCD) : Detects subtle conformational differences in solution .

- NMR with chiral solvating agents : Europium tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorate) enhances splitting of diastereotopic protons .

Methodological Guidance

Q. How to design a stability study for this compound under varying pH conditions?

- Protocol :

Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.

Monitor degradation via HPLC-UV at 24, 48, and 72 hours.

Identify degradation products using HRMS and ¹H-NMR .

- Key parameters : Degradation rate constants (k) and activation energy (Eₐ) calculated via Arrhenius plots.

Q. What databases are most reliable for literature reviews on this compound?

Prioritize:

- PubChem : For structural data, synonyms, and computed properties .

- PubMed : Use search terms like "this compound" AND "synthesis" OR "pharmacology" .

- Reaxys/Scifinder : For patented synthetic routes (e.g., EP0926131 ).

Experimental Design Considerations

Q. How to mitigate organic degradation during long-term spectroscopic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.